1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Its molecular formula is C₁₄H₁₆FN₅ , and it has a molecular weight of 273.31 g/mol . This compound belongs to the class of organic molecules known as piperazines .
Aplicaciones Científicas De Investigación
Therapeutic Efficacy in Cancer Treatment
The compound's relevance is primarily observed in its application within chemotherapy regimens, particularly in enhancing the effectiveness of 5-fluorouracil (5-FU)-based treatments. S-1, an oral fluoropyrimidine derivative, showcases the compound's utility in achieving high therapeutic efficacy with reduced gastrointestinal toxicity. This therapeutic approach has been notably effective in gastric and colorectal cancers, highlighting the compound's potential in improving cancer treatment outcomes (Shirao et al., 2004; Chhetri et al., 2016).
Mechanisms of Action
The compound's mechanisms of action and its derivatives, such as S-1, involve modulation of fluoropyrimidine metabolism to enhance anticancer activity while minimizing side effects. This includes the inhibition of enzymes responsible for the degradation of fluoropyrimidines, thereby increasing their availability and effectiveness in cancer treatment. These properties are crucial for designing chemotherapy regimens that offer a better balance between efficacy and toxicity (Takechi et al., 1996; Rustum et al., 1997).
Pharmacokinetics and Drug Delivery
Research has also focused on the pharmacokinetics of fluoropyrimidine derivatives, including the compound , to optimize their delivery and efficacy. Studies have explored oral formulations that maintain effective drug concentrations over time, aiming to mimic the benefits of continuous intravenous administration but with the convenience of oral dosing. This research underscores the compound's potential in developing more patient-friendly chemotherapy regimens with sustained efficacy (Hirata et al., 2006).
Combination Chemotherapy
The compound's integration into combination chemotherapy regimens exemplifies its potential to enhance treatment outcomes. By pairing with other chemotherapeutic agents, such as platinum compounds or other fluoropyrimidines, it contributes to more efficacious treatment protocols for various cancers, including advanced non-small-cell lung cancer. These combinations aim to leverage synergistic effects to improve therapeutic indexes and reduce cancer cell resistance (Okamoto & Fukuoka, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZDVZCGAIIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.